5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a 3-methylmorpholin-4-yl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the condensation of 3-methylmorpholine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(3-Methylmorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methylmorpholin-4-yl)furan-2-methanol.
Substitution: 5-(3-Methylmorpholin-4-yl)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Morpholin-4-ylmethyl-furan-2-carbaldehyde
- 5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino) .
Uniqueness
5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of the 3-methylmorpholin-4-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(3-methylmorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-8-7-13-5-4-11(8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
LNGGDMXTFXSJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.